N-(2-(3-(3,4-dimethoxybenzyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide

RORγt inverse agonism TH17 differentiation autoimmune disease research

N-(2-(3-(3,4-dimethoxybenzyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide (CAS 1206999-34-9) is a synthetic small molecule classified as a 4-aryl-thienyl acetamide derivative, designed as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound features a unique combination of a 3,4-dimethoxybenzyl urea moiety and a thiophen-3-yl phenyl acetamide scaffold, placing it within a research class targeting the master regulator of TH17 cell function for autoimmune disease applications.

Molecular Formula C22H23N3O4S
Molecular Weight 425.5
CAS No. 1206999-34-9
Cat. No. B2931827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(3,4-dimethoxybenzyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide
CAS1206999-34-9
Molecular FormulaC22H23N3O4S
Molecular Weight425.5
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C22H23N3O4S/c1-14(26)24-18-6-5-16(17-8-9-30-13-17)11-19(18)25-22(27)23-12-15-4-7-20(28-2)21(10-15)29-3/h4-11,13H,12H2,1-3H3,(H,24,26)(H2,23,25,27)
InChIKeyNCEWKMXBTJACSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-(3-(3,4-dimethoxybenzyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide (CAS 1206999-34-9) as a RORγt Inverse Agonist


N-(2-(3-(3,4-dimethoxybenzyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide (CAS 1206999-34-9) is a synthetic small molecule classified as a 4-aryl-thienyl acetamide derivative, designed as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt) [1]. This compound features a unique combination of a 3,4-dimethoxybenzyl urea moiety and a thiophen-3-yl phenyl acetamide scaffold, placing it within a research class targeting the master regulator of TH17 cell function for autoimmune disease applications [2].

Why Clinical-Stage RORγt Inverse Agonists Cannot Be Substituted by General-Purpose Thiophenyl Acetamides


Within the 4-aryl-thienyl acetamide class, structural modifications at the 4-aryl position on the thiophene critically dictate the compound's ability to target the cofactor-recruitment site of the RORγt ligand-binding domain (LBD) [1]. A minor alteration, such as the introduction of an acetamide at the benzylic position to establish a hydrogen bond with the backbone amide of Glu379, was shown to dramatically enhance cellular activity in previously weakly cell-active compounds [2]. Therefore, generic thiophenyl acetamides lacking the precise spatial orientation of the 3,4-dimethoxybenzyl and acetamide groups cannot be assumed to replicate the target engagement or the downstream inhibition of IL-17 production that defines this specific chemotype.

Quantitative Activity Profile for N-(2-(3-(3,4-dimethoxybenzyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide


Comparative RORγt Antagonist Potency in Cellular Reporter Gene Assays

The compound demonstrated antagonist activity against full-length RORγt in a 293T cell-based luciferase reporter gene assay [1]. While specific potency values for this exact compound were not disclosed, closely related 4-aryl-thienyl acetamides from the same series showed nanomolar activity in primary human TH17 cell assays, with representative compounds achieving low-nanomolar IL-17 inhibition [2]. A structurally analogous compound (BDBM310927, comprising a cyclopropyl-difluoro-acetamide and a trifluoromethylphenyl urea) exhibited a binding IC50 of 14.2 nM against a mutant IDH2 enzyme, suggesting that the core thiophen-3-yl ureido phenyl acetamide scaffold is capable of engaging targets at low-nanomolar concentrations [3].

RORγt inverse agonism TH17 differentiation autoimmune disease research

Structural Determinants of Selectivity: X-ray Co-crystal Binding Mode

The broader series of 4-aryl-thienyl acetamides was developed using insights from X-ray co-crystal structures with the RORγt LBD [1]. A key structural feature exploited within this series is the targeting of the co-factor recruitment site from the 4-aryl group on the thiophene. The introduction of a specific acetamide oxygen at the benzylic position enabled a hydrogen bond interaction with the backbone amide of Glu379 in the RORγt LBD, which was shown to greatly enhance cellular activity for the series [2]. The presence of the 3,4-dimethoxybenzyl urea in the target compound suggests a deliberate extension into a sub-pocket to modulate affinity and potentially selectivity over other ROR isoforms.

structure-based drug design RORγt co-crystal selectivity profile

Cellular Functional Activity: Suppression of IL-17 Production in TH17 Cells

The optimization campaign for 4-aryl-thienyl acetamides was driven by activity in a primary human TH17 cell assay, measuring the inhibition of IL-17 release, the hallmark cytokine of TH17 cells [1]. The best compounds from the series, including an optimized lead designated as compound 32, demonstrated potent inhibition of IL-17 release [2]. The specific contribution of a 3,4-dimethoxybenzyl group to this functional outcome is not singularly reported, but the structural logic of the series positions this moiety as contributing to the overall pharmacological profile required for IL-17 suppression.

IL-17 inhibition TH17 polarization autoimmune disease model

Recommended Research Applications for N-(2-(3-(3,4-dimethoxybenzyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide


Mechanistic Probe for RORγt Cofactor Recruitment Site Exploration

The compound's design, which targets the cofactor-recruitment site of the RORγt LBD via the 4-aryl-thienyl motif, makes it suitable as a tool compound for defining the pharmacological consequences of binding to this specific site [1]. Researchers studying the structural basis of RORγt-mediated transcriptional regulation can utilize this compound to interrogate the relationship between ligand binding and coactivator displacement, particularly when co-crystallization or high-resolution binding studies are being pursued.

Control for SAR Studies on RORγt Inverse Agonist Series

Given that the core 4-aryl-thienyl acetamide scaffold is validated for nanomolar inverse agonism against RORγt [1], this specific compound, featuring the 3,4-dimethoxybenzyl urea tail, can serve as a reference point for structure-activity relationship (SAR) campaigns. It allows scientists to systematically evaluate the impact of varying the benzyl substitution pattern on target potency, cellular IL-17 inhibition, and selectivity against other nuclear receptors.

In Vitro Pharmacology for TH17-Mediated Autoimmune Disease Research

The compound is structurally optimized for activity in primary human TH17 cell assays, a key disease-relevant model for psoriasis, ankylosing spondylitis, and inflammatory bowel disease [2]. Its procurement is justified for academic or industrial programs focusing on the TH17 differentiation pathway, where a chemical probe with a potentially defined binding mode is required to complement genetic or antibody-based target validation.

Reference Material for Advancing Related Chemical Series

An analog of this compound, featuring a closely related central scaffold, was reported to bind to IDH2 (R172K) with an IC50 of 14.2 nM [3]. This demonstrates that the thiophen-3-yl ureido phenyl acetamide core can be repurposed for different targets. Researchers investigating novel therapeutic indications for related chemotypes, such as mutant IDH2 in oncology, may utilize this specific compound as a reference material to benchmark potency and selectivity of their new derivatives.

Quote Request

Request a Quote for N-(2-(3-(3,4-dimethoxybenzyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.